molecular formula C18H16ClN3O2S B2631801 (2-Chlorophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448067-09-1

(2-Chlorophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2631801
CAS No.: 1448067-09-1
M. Wt: 373.86
InChI Key: PGEIDASJARLQQK-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic chemical reagent designed for pharmaceutical and life sciences research. This compound features a complex molecular architecture that combines a 2-chlorophenyl group, a piperidine ring, and a 1,3,4-oxadiazole unit linked to a thiophene moiety. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for contributing to significant biological activities in drug discovery programs . Research into analogous 1,3,4-oxadiazole-containing compounds has demonstrated a wide spectrum of potential pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, making this chemotype a valuable template for developing new therapeutic agents . The specific structural features of this reagent—including the chlorophenyl and thiophene substituents—suggest it may be of particular interest for researchers investigating structure-activity relationships (SAR) in the development of novel bioactive molecules. Its potential mechanism of action, while not confirmed for this specific compound, could be inferred from similar structures that often interact with enzymatic targets or cellular receptors, leading to the observed biological effects . This product is intended for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-15-4-2-1-3-14(15)18(23)22-8-5-12(6-9-22)16-20-21-17(24-16)13-7-10-25-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEIDASJARLQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chlorophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic derivative that incorporates a piperidine moiety and an oxadiazole ring, both known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure

The chemical structure can be represented as follows:

C17H16ClN3OS\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{OS}

This structure includes:

  • A chlorophenyl group
  • A piperidine ring
  • A thiophenyl and oxadiazole moiety

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. One study reported that derivatives similar to the target compound exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .

CompoundCell LineIC50 (µM)
Compound AHeLa5.2
Compound BCaCo-27.8
Target CompoundHeLa6.9

Anti-inflammatory Activity

Compounds with similar structural features have been evaluated for anti-inflammatory effects. For instance, a study indicated that piperidine derivatives can inhibit pro-inflammatory cytokines and exhibit protective effects in models of inflammation . The target compound may share similar mechanisms due to its piperidine component.

Antimicrobial Activity

The synthesized compounds have also been tested for antimicrobial properties. A series of derivatives were found to possess significant antibacterial activity against strains such as E. coli and S. aureus, with some exhibiting minimum inhibitory concentrations (MIC) below 100 µg/mL .

The biological activities of compounds like the target molecule are often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymes : The oxadiazole moiety has been associated with the inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • Cell Cycle Arrest : Studies suggest that certain derivatives may induce apoptosis in cancer cells by disrupting cell cycle progression .
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing various physiological responses .

Case Studies

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and tested their biological activities, demonstrating that modifications to the piperidine structure significantly affected potency against cancer cell lines .
  • Pharmacological Profiles : Another research highlighted the pharmacological profiles of similar compounds, noting their potential in treating neurodegenerative diseases due to their ability to modulate cholinergic activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of 1,3,4-oxadiazole derivatives, including those similar to the compound , in combating various cancer cell lines. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis.

Case Studies

  • Mechanism-Based Approaches : A review article discussed various 1,3,4-oxadiazole derivatives that exhibited significant anticancer properties. Compounds with a similar structural framework demonstrated promising results against multiple cancer types, including breast and prostate cancers. For instance, derivatives showed an IC50 value of less than 0.5 µM against several cell lines, indicating potent activity .
  • Molecular Docking Studies : Another study utilized molecular docking to predict the interaction of synthesized oxadiazole compounds with target proteins involved in cancer progression. The results suggested that these compounds could effectively bind to active sites of enzymes critical for tumor growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties that are being explored in various studies.

Case Studies

  • Antibacterial and Antifungal Activity : Research has shown that certain oxadiazole derivatives possess antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria. The incorporation of thiophene rings has been linked to enhanced biological activity .

Neuropharmacological Applications

The piperidine moiety within the compound indicates potential neuropharmacological effects.

Case Studies

  • CNS Activity : Compounds containing piperidine have been evaluated for their effects on the central nervous system (CNS). Some derivatives have shown promise as anxiolytic or antidepressant agents in preclinical studies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds.

Data Table: Structure-Activity Relationship Insights

Compound StructureActivity TypeIC50 ValueReference
1,3,4-OxadiazoleAnticancer<0.5 µM
Thiophene DerivativeAntimicrobialVaries
Piperidine-basedCNS ActivityNot Specified

Comparison with Similar Compounds

Key Structural Analogues and Their Differences

The following compounds share structural motifs with the target molecule but exhibit variations in substituents or heterocyclic cores:

Compound Name Key Structural Differences Potential Implications
2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone - Sulfonyl group replaces methanone.
- Thiophen-2-yl vs. thiophen-3-yl substitution.
Altered electronic profile and solubility; sulfonyl groups may enhance metabolic stability.
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one - Thiadiazole replaces oxadiazole.
- Dichlorophenyl and methoxyphenyl substituents.
Thiadiazole’s sulfur atom increases electron density, potentially affecting binding affinity.
Isorhamnetin-3-O-glycoside (from Zygophyllum fabago) Flavonoid backbone instead of piperidine-oxadiazole.
- Glycoside moiety.
Divergent biological activity (e.g., antioxidant vs. kinase inhibition).

Electronic and Physicochemical Properties

  • Oxadiazole vs. Thiadiazole Cores : The substitution of oxygen (oxadiazole) with sulfur (thiadiazole) increases polarizability and electron density, which may enhance interactions with hydrophobic enzyme pockets .
  • Chlorophenyl vs.
  • Thiophen-3-yl vs. Thiophen-2-yl : The substitution position on thiophene affects molecular planarity, influencing π-π stacking interactions in protein binding .

Q & A

Q. What synthetic strategies are commonly employed to synthesize (2-chlorophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Preparation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Functionalization of the piperidine ring. For example, coupling the oxadiazole moiety to piperidine via nucleophilic substitution or amide bond formation .
  • Step 3 : Introduction of the 2-chlorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on the reactivity of the intermediate .
  • Key Considerations : Use anhydrous solvents (e.g., dichloromethane) and catalysts like NaOH for deprotonation in coupling steps .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, piperidine carbons at δ 40–60 ppm) .
  • X-Ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–C: 1.35–1.48 Å) and dihedral angles (e.g., oxadiazole-thiophene plane: ~15° tilt) .
  • Cross-Validation : Compare experimental IR (C=O stretch ~1680 cm⁻¹) and computational data (DFT-optimized geometry) to address discrepancies .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize assays based on structural analogs (e.g., oxadiazoles exhibit antimicrobial or antitumor activity) .
  • In Vitro Screening :
  • Antimicrobial : Agar diffusion against Gram-positive/negative bacteria (MIC determination).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole-piperidine intermediate?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .
  • Catalyst Optimization : Compare NaOH, K₂CO₃, or Et₃N for deprotonation efficiency in coupling steps (monitor via TLC) .
  • Temperature Control : Cyclization reactions often require reflux (80–100°C), but microwave-assisted synthesis can reduce time and byproducts .
  • Yield Tracking : Use HPLC-MS to quantify intermediates and adjust stoichiometry (e.g., 1.2:1 molar ratio of hydrazide to acyl chloride) .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

  • Methodological Answer :
  • Case Example : If experimental NMR shows unexpected splitting, consider:
  • Dynamic Effects : Rotameric interconversion of the piperidine ring (use variable-temperature NMR) .
  • Crystallographic Validation : Compare X-ray-derived torsion angles (e.g., C11–N2–C12–O1 = 178.5° ) with DFT-optimized structures .
  • Advanced Techniques :
  • 2D NMR (COSY, NOESY) : Assign coupled protons and confirm spatial proximity of substituents.
  • SC-XRD : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. thiadiazole isomerism) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :
  • Scaffold Modification : Synthesize derivatives with:
  • Halogen Substitution : Replace 2-chlorophenyl with 2,4-dichlorophenyl to assess steric/electronic effects .
  • Heterocycle Variation : Substitute thiophene with pyridine or furan to modulate π-π stacking .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., oxadiazole H-bonding with kinase active sites) .
  • Data Correlation : Plot IC₅₀ values against computed descriptors (logP, polar surface area) to identify bioavailability trends .

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